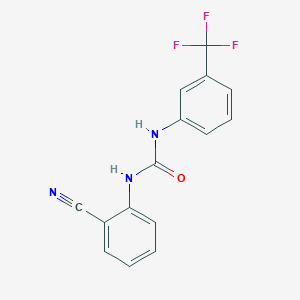
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, features a cyanophenyl group and a trifluoromethylphenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA typically involves the reaction of 2-cyanophenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the production of advanced materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA exerts its effects would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyanophenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical properties.
1-(2-Cyanophenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA is unique due to the presence of both a cyanophenyl and a trifluoromethylphenyl group
Propriétés
Numéro CAS |
380182-97-8 |
|---|---|
Formule moléculaire |
C15H10F3N3O |
Poids moléculaire |
305.25g/mol |
Nom IUPAC |
1-(2-cyanophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-3-6-12(8-11)20-14(22)21-13-7-2-1-4-10(13)9-19/h1-8H,(H2,20,21,22) |
Clé InChI |
UZIHCECFEKSADZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















